Cas no 74889-21-7 (phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate)
Phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate is a synthetic carbamate derivative characterized by its unique oxazole ring structure. This compound exhibits notable stability and reactivity due to the presence of the 5-methyl-1,2-oxazol-3-yl moiety, which enhances its potential as an intermediate in organic synthesis. The carbamate functional group provides versatility for further chemical modifications, making it valuable in pharmaceutical and agrochemical research. Its well-defined molecular structure ensures consistent performance in coupling reactions and other synthetic applications. The compound's purity and thermal stability further contribute to its utility in high-precision chemical processes. Researchers favor this derivative for its balanced reactivity profile and compatibility with a range of reaction conditions.
74889-21-7 structure
Product Name:phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
CAS No:74889-21-7
MF:C11H10N2O3
MW:218.20870256424
MDL:MFCD01921687
CID:540344
PubChem ID:4519264
Update Time:2025-07-02
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid, (5-methyl-3-isoxazolyl)-, phenyl ester
- phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
- phenyl N-(5-Methylisoxazol-3-yl)carbamate
- Phenyl (5-methylisoxazol-3-yl)carbamate
- SR-01000086223-1
- SR-01000086223
- PHENYL N-(5-METHYL-3-ISOXAZOLYL)CARBAMATE
- EN300-26538
- 74889-21-7
- AOXNEYUOJSRBSQ-UHFFFAOYSA-N
- CS-0243549
- CCG-116006
- phenyl 5-methylisoxazol-3-ylcarbamate, AldrichCPR
- phenyl 5-methylisoxazol-3-ylcarbamate
- AKOS001305142
- DTXSID60403876
- SCHEMBL897183
- Z117227840
-
- MDL: MFCD01921687
- Inchi: 1S/C11H10N2O3/c1-8-7-10(13-16-8)12-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
- InChI Key: AOXNEYUOJSRBSQ-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(=N1)NC(=O)OC1C=CC=CC=1
Computed Properties
- Exact Mass: 218.0692
- Monoisotopic Mass: 218.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.36
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26538-0.05g |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
74889-21-7 | 95% | 0.05g |
$42.0 | 2023-09-14 | |
| Enamine | EN300-26538-0.1g |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
74889-21-7 | 95% | 0.1g |
$66.0 | 2023-09-14 | |
| Enamine | EN300-26538-0.25g |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
74889-21-7 | 95% | 0.25g |
$92.0 | 2023-09-14 | |
| Enamine | EN300-26538-0.5g |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
74889-21-7 | 95% | 0.5g |
$175.0 | 2023-09-14 | |
| Enamine | EN300-26538-1.0g |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
74889-21-7 | 95% | 1.0g |
$256.0 | 2023-02-14 | |
| Enamine | EN300-26538-2.5g |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
74889-21-7 | 95% | 2.5g |
$503.0 | 2023-09-14 | |
| Enamine | EN300-26538-5.0g |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
74889-21-7 | 95% | 5.0g |
$743.0 | 2023-02-14 | |
| Enamine | EN300-26538-10.0g |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
74889-21-7 | 95% | 10.0g |
$1101.0 | 2023-02-14 | |
| Aaron | AR008PEO-50mg |
Carbamic acid, (5-methyl-3-isoxazolyl)-, phenyl ester |
74889-21-7 | 95% | 50mg |
$83.00 | 2025-02-14 | |
| Aaron | AR008PEO-100mg |
Carbamic acid, (5-methyl-3-isoxazolyl)-, phenyl ester |
74889-21-7 | 95% | 100mg |
$116.00 | 2025-02-14 |
phenyl N-(5-methyl-1,2-oxazol-3-yl)carbamate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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